molecular formula C15H17N3O3S B2391098 N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 449786-72-5

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No. B2391098
CAS RN: 449786-72-5
M. Wt: 319.38
InChI Key: KYSUGDXSVZEJCE-UHFFFAOYSA-N
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Description

“N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide” is a chemical compound. It is part of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives .


Synthesis Analysis

The compound is synthesized through multi-step chemical reactions . The synthesis process involves the introduction of an amino acid to celecoxib analogs containing an amino or methylamino group .


Chemical Reactions Analysis

The compound is intended to act as a prodrug, exerting potent anti-inflammatory activities after being converted to its parent compounds in vivo . Preliminary pharmacokinetic evaluations support the hypothesis that the compound is actually converted to its parent compound .

Scientific Research Applications

Mechanism of Action

The compound is designed to inhibit the catalytic activity of cyclooxygenase (COX), which results in anti-inflammatory effects . This mechanism of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Future Directions

The compound shows promise as a prodrug-like selective COX-2 inhibitor . Its anti-inflammatory effect is equivalent to that of celecoxib after oral administration . This finding could be beneficial in carrying out structural modifications of prodrug-like selective COX-2 inhibitors .

properties

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-14(19)16-15-12-8-22(20,21)9-13(12)17-18(15)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSUGDXSVZEJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333075
Record name N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676526
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

CAS RN

449786-72-5
Record name N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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